REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([O:9]C)=O)(=O)[CH2:2][CH2:3][CH3:4].C(O)(=O)C.[NH2:15][NH2:16]>C(O)C>[CH2:2]([C:1]1[CH2:6][C:7](=[O:9])[NH:16][N:15]=1)[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with a minimum amount of acetonitrile
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |